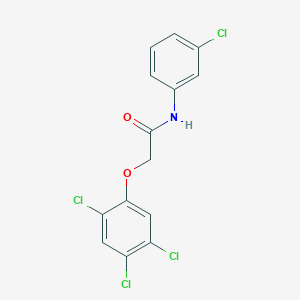
N-(3-chlorophenyl)-2-(2,4,5-trichlorophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorophenyl)-2-(2,4,5-trichlorophenoxy)acetamide, commonly known as 'fenoxaprop-p-ethyl', is a herbicide that is widely used in agriculture to control grassy weeds in crops such as wheat, barley, and rice. It belongs to the class of aryloxyphenoxypropionate herbicides and is known for its selective action against grassy weeds.
Mechanism of Action
Fenoxaprop-p-ethyl acts by inhibiting the activity of acetyl-CoA carboxylase (ACC), a key enzyme involved in fatty acid biosynthesis. This results in the accumulation of toxic levels of malonyl-CoA, which disrupts the normal metabolism of the plant and leads to its death. The selectivity of fenoxaprop-p-ethyl towards grassy weeds is due to the differential sensitivity of their ACC enzyme compared to broadleaf plants.
Biochemical and Physiological Effects:
Fenoxaprop-p-ethyl has been shown to have minimal effects on non-target organisms, including mammals, birds, and aquatic organisms. It is rapidly metabolized and eliminated from the body, and does not accumulate in the environment. However, some studies have reported potential toxic effects on earthworms and soil microorganisms, which could have implications for soil health and ecosystem functioning.
Advantages and Limitations for Lab Experiments
Fenoxaprop-p-ethyl is a valuable tool for studying the mechanisms of herbicide action and resistance in grassy weeds. Its selectivity and potency make it an ideal candidate for screening herbicide-resistant mutants and studying the biochemical and physiological effects of herbicide exposure. However, its use in lab experiments is limited by its cost and availability, as well as ethical considerations regarding the use of herbicides in research.
Future Directions
Future research on fenoxaprop-p-ethyl should focus on developing more sustainable and environmentally friendly alternatives to synthetic herbicides. This could involve the use of natural products, such as plant extracts and microbial metabolites, as well as the development of genetically modified crops that are resistant to herbicides. Additionally, research should be conducted on the potential long-term effects of herbicide exposure on soil health and ecosystem functioning, to ensure that the use of herbicides is sustainable and does not have negative impacts on the environment.
Synthesis Methods
The synthesis of fenoxaprop-p-ethyl involves the reaction of 2-(2,4,5-trichlorophenoxy)acetic acid with 3-chlorophenylhydrazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then treated with ethyl chloroformate to obtain fenoxaprop-p-ethyl. This synthesis method has been optimized to achieve high yields and purity of the final product.
Scientific Research Applications
Fenoxaprop-p-ethyl has been extensively studied for its herbicidal activity and its effects on non-target organisms. It has been shown to be effective against a wide range of grassy weeds, including wild oats, barnyard grass, and foxtail. Its selectivity towards grassy weeds makes it a valuable tool for crop protection, particularly in cereal crops.
properties
Molecular Formula |
C14H9Cl4NO2 |
|---|---|
Molecular Weight |
365 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-(2,4,5-trichlorophenoxy)acetamide |
InChI |
InChI=1S/C14H9Cl4NO2/c15-8-2-1-3-9(4-8)19-14(20)7-21-13-6-11(17)10(16)5-12(13)18/h1-6H,7H2,(H,19,20) |
InChI Key |
XADYFJLMUXUMDP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)COC2=CC(=C(C=C2Cl)Cl)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)COC2=CC(=C(C=C2Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






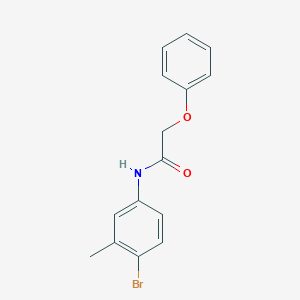

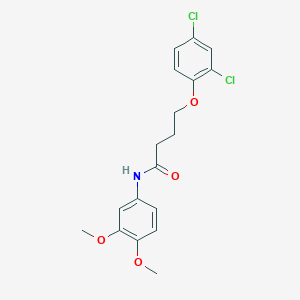
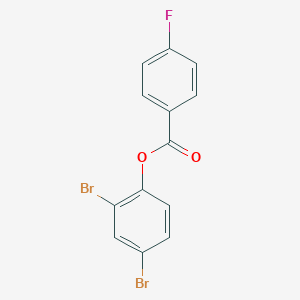





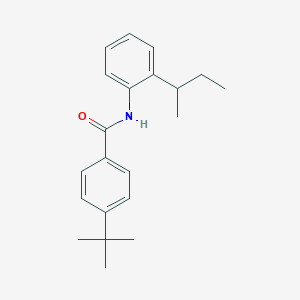
![N-[2-(butan-2-yl)phenyl]biphenyl-4-carboxamide](/img/structure/B291017.png)